Methyl 2-amino-5-(thiophen-2-yl)benzoate
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Overview
Description
Methyl 2-amino-5-(thiophen-2-yl)benzoate is an organic compound with the molecular formula C12H11NO2S It is characterized by the presence of a benzoate group substituted with an amino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-(thiophen-2-yl)benzoate typically involves the condensation of appropriate starting materials. One common method is the reaction of methyl 2-amino-5-bromobenzoate with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-(thiophen-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Methyl 2-amino-5-(thiophen-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(thiophen-2-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring and amino group are likely involved in binding interactions with these targets, influencing pathways related to cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
- Methyl 2-amino-5-(thiophen-3-yl)benzoate
- Methyl 2-amino-5-(furan-2-yl)benzoate
- Methyl 2-amino-5-(pyridin-2-yl)benzoate
Comparison: Methyl 2-amino-5-(thiophen-2-yl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .
Biological Activity
Methyl 2-amino-5-(thiophen-2-yl)benzoate is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a thiophene ring and an amino group , which are crucial for its interactions with biological targets. The structural formula can be represented as follows:
The presence of the thiophene moiety is particularly relevant in enhancing the compound's biological activity through potential interactions with various enzymes and receptors.
Antimicrobial Activity
Research has shown that this compound exhibits promising antimicrobial properties . Notably, it has been investigated for its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. In vitro studies indicate that the compound demonstrates significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent against resistant infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated across various cancer cell lines. Studies report that this compound exhibits cytotoxic effects against several cancer types, including lung (A549) and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the S phase, through modulation of key signaling pathways .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 25 | Inhibition of bacterial growth |
Anticancer | A549 (lung cancer) | 45–74 | Induction of apoptosis, cell cycle arrest |
Anticancer | MCF-7 (breast cancer) | 45–74 | Inhibition of Topoisomerase activity |
Detailed Findings
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
- Mechanistic Insights :
Properties
IUPAC Name |
methyl 2-amino-5-thiophen-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNRKISKHNTAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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